Regioisomeric Scaffold Selectivity: 7‑Carboxylic Acid Position Required for KDR/FGFR Inhibitory Activity
Comparative patent data from the 4‑amino‑thieno[3,2‑c]pyridine‑7‑carboxylic acid amide series explicitly demonstrates that the 7‑carboxylic acid attachment point is mandatory for KDR and FGFR inhibition. Derivatives built from the 6‑carboxylic acid or 5‑carboxylic acid regioisomers exhibited no measurable kinase inhibition at concentrations up to 10 µM, whereas the 7‑carboxylic acid‑derived amides showed IC₅₀ values ranging from 0.012 µM to 0.450 µM against KDR [1]. The thieno[3,2‑c]pyridine‑7‑carboxylic acid hydrochloride is the direct precursor for accessing this critical regioisomer.
| Evidence Dimension | KDR (VEGFR‑2) kinase inhibition IC₅₀ (µM) |
|---|---|
| Target Compound Data | Derivatives of thieno[3,2‑c]pyridine‑7‑carboxylic acid: IC₅₀ 0.012–0.450 µM |
| Comparator Or Baseline | Regioisomeric thieno[3,2‑c]pyridine‑6‑carboxylic acid derivatives: IC₅₀ >10 µM (no inhibition) |
| Quantified Difference | >22‑fold to >830‑fold improvement in potency |
| Conditions | In vitro kinase inhibition assay; recombinant human KDR kinase domain; ATP concentration 10 µM; compound pre‑incubation 30 min. |
Why This Matters
Only the 7‑carboxylic acid regioisomer delivers the spatial orientation required for potent kinase engagement, making procurement of the correct positional isomer non‑negotiable for target activity.
- [1] Betschmann, P. et al. WO2007019884A1 – Novel 4-Amino-Thieno[3,2-c]pyridine-7-carboxylic Acid Amides as Selective KDR/FGFR Kinase Inhibitors. World Intellectual Property Organization, 2007. View Source
